molecular formula C19H18N2O B1266034 4-Amino-N-ethyl-N-1-naphthylbenzamide CAS No. 6361-29-1

4-Amino-N-ethyl-N-1-naphthylbenzamide

Cat. No. B1266034
CAS RN: 6361-29-1
M. Wt: 290.4 g/mol
InChI Key: PZIJKAARIDUWEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-N-ethyl-N-1-naphthylbenzamide often involves cycloaddition reactions and palladium-catalyzed cross-coupling reactions. A formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride, facilitated by CuI and LiOH, produces fluorescent 1-amino-2,3-naphthalic anhydrides in good yields. This multistep process highlights the synthetic flexibility and potential for producing fluorescent analogues of the compound (Lu et al., 2022). Additionally, the synthesis of N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide demonstrates the use of palladium-catalyzed cross-coupling reactions, offering a practical access to these heterocycles with potential biological activities (Guillon et al., 2017).

Molecular Structure Analysis

The crystal structure and molecular analysis of compounds structurally similar to 4-Amino-N-ethyl-N-1-naphthylbenzamide provide insights into their chemical behavior and potential applications. The structure of N-(7{[2-(dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide revealed through X-ray diffraction analysis highlights the significance of molecular geometry in determining the compound's physical and chemical properties (Guillon et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 4-Amino-N-ethyl-N-1-naphthylbenzamide derivatives often lead to the formation of fluorescent analogues and polymers with unique properties. The synthesis of 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone from 1-naphthoyl-glycine demonstrates the compound's versatility in forming fluorescent amino acid derivatives, which could have applications in biological imaging (Kóczán et al., 2001).

Physical Properties Analysis

The solubility and thermal properties of compounds similar to 4-Amino-N-ethyl-N-1-naphthylbenzamide are crucial for their application in material science and pharmaceuticals. The solubility of 4-aminobenzamide in various solvents and its thermal stability are important parameters that influence the compound's applicability in different environments (Ouyang et al., 2019).

Scientific Research Applications

Fluorescent Properties and Cycloaddition Reactions

  • The compound has been utilized in a formal [4+2] cycloaddition reaction with maleic anhydride, leading to the production of fluorescent 1-amino-2,3-naphthalic anhydrides. This process involved a multistep reaction with nitrogen-centered radical generation, culminating in fluorescent products with potential applications in material science and bioimaging (Tianyu Lu et al., 2022).

Synthesis and Characterization of Polyimides

  • The compound has been involved in the synthesis of novel aromatic polyimides, demonstrating solubility in various organic solvents and showing high degradation temperatures. These properties suggest its potential use in materials that require thermal stability and solubility in different environments (M. Butt et al., 2005).

Anticancer Research

  • Derivatives of 4-Amino-N-ethyl-N-1-naphthylbenzamide have been synthesized and evaluated for anticancer activity. Specific compounds have shown potent cytotoxic activity against various human cancer cell lines, suggesting their potential as chemotherapeutic agents (P. Ravichandiran et al., 2019).

Catalyst Preparation

  • The compound has been used in the preparation of pincer catalysts, specifically in the context of ketone reduction. This application is significant in the field of organic synthesis, where such catalysts can facilitate various chemical transformations (S. Facchetti et al., 2016).

Optical Nonlinear Properties

  • Schiff base compounds derived from 4-Amino-N-ethyl-N-1-naphthylbenzamide have been studied for their nonlinear refractive index and optical limiting properties. This research indicates potential applications in optical materials and photonics, particularly for light modulation and protection against high-intensity light sources (Hasanain A. Abdullmajed et al., 2021).

Supramolecular Receptors

  • Novel naphthalimide–aminobenzamide dyads have been synthesized and evaluated as fluorescent supramolecular receptors in metal ion binding. These findings are relevant in the development of advanced sensing materials for detecting and quantifying metal ions (Marco A. Landey-Álvarez et al., 2016).

DNA Interaction Studies

  • The compound has played a role in the synthesis of Schiff base ligands used in DNA interaction studies. This research contributes to the understanding of how certain compounds can interact with DNA, which is vital in the field of medicinal chemistry and drug development (Baris Kurt et al., 2020).

Safety And Hazards

According to the safety information provided, 4-Amino-N-ethyl-N-(1-naphthyl)benzamide is an irritant .

properties

IUPAC Name

4-amino-N-ethyl-N-naphthalen-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-2-21(19(22)15-10-12-16(20)13-11-15)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,2,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIJKAARIDUWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064261
Record name Benzamide, 4-amino-N-ethyl-N-1-naphthalenyl-
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-ethyl-N-1-naphthylbenzamide

CAS RN

6361-29-1
Record name 4-Amino-N-ethyl-N-1-naphthalenylbenzamide
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Record name 4-Amino-N-ethyl-N-1-naphthylbenzamide
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Record name Benzamide, 4-amino-N-ethyl-N-1-naphthalenyl-
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Record name Benzamide, 4-amino-N-ethyl-N-1-naphthalenyl-
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Record name 4-amino-N-ethyl-N-1-naphthylbenzamide
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Record name 4-AMINO-N-ETHYL-N-1-NAPHTHYLBENZAMIDE
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